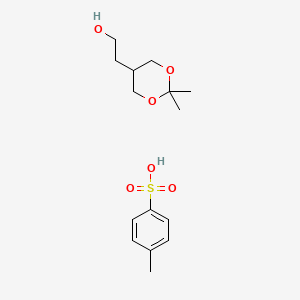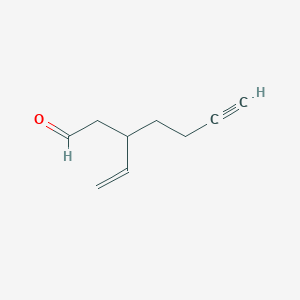
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a long dodecyl chain attached to a nitrogen atom, which is also bonded to a methyl group and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the alkylation of dodecylamine with N-methyl-N-(prop-2-en-1-yl)amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .
Applications De Recherche Scientifique
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(prop-2-en-1-yl)methanesulfonamide
- N-Methyl-2-propen-1-amine
- N,N-Dimethyl-2-propyn-1-amine
Uniqueness
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .
Propriétés
Numéro CAS |
119994-85-3 |
|---|---|
Formule moléculaire |
C16H33N |
Poids moléculaire |
239.44 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-enyldodecan-1-amine |
InChI |
InChI=1S/C16H33N/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h5H,2,4,6-16H2,1,3H3 |
Clé InChI |
JVWKQBRUVABZRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)

![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)
![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
